molecular formula C44H38O22 B12700047 (1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate CAS No. 67083-57-2

(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate

Cat. No.: B12700047
CAS No.: 67083-57-2
M. Wt: 918.8 g/mol
InChI Key: MKGRUJGANXYXJB-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate is a complex organic compound characterized by its multiple phenoxy and acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of hydroxyl groups at specific positions. Subsequent steps involve the acetylation of hydroxyl groups and the attachment of phenoxy groups through etherification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

Scientific Research Applications

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups enable it to bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

67083-57-2

Molecular Formula

C44H38O22

Molecular Weight

918.8 g/mol

IUPAC Name

[3-acetyloxy-5-[2,4-diacetyloxy-6-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenoxy]phenyl] acetate

InChI

InChI=1S/C44H38O22/c1-19(45)55-29-11-30(56-20(2)46)13-31(12-29)65-42-37(62-26(8)52)16-33(58-22(4)48)17-38(42)66-43-39(63-27(9)53)18-36(61-25(7)51)41(44(43)64-28(10)54)40-34(59-23(5)49)14-32(57-21(3)47)15-35(40)60-24(6)50/h11-18H,1-10H3

InChI Key

MKGRUJGANXYXJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC3=C(C=C(C(=C3OC(=O)C)C4=C(C=C(C=C4OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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